Octadecane, 1,18-dimethoxy-, also known as 1,18-Octadecanediol, is a chemical compound with the molecular formula and a CAS number of 3155-43-9. This compound belongs to the class of long-chain fatty alcohols and diols, characterized by its two methoxy groups located at the 1 and 18 positions of the octadecane chain. It is primarily utilized in various industrial applications due to its unique properties.
Octadecane, 1,18-dimethoxy- can be derived from natural sources such as plant oils or synthesized through chemical reactions involving octadecane. It is classified under fatty alcohols and diols, which are significant in the production of surfactants, lubricants, and emulsifiers. The compound's structure allows it to exhibit both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and materials science.
The synthesis of Octadecane, 1,18-dimethoxy- typically involves the reaction of octadecane with methanol under specific conditions. This process can be facilitated through catalytic methods or by using specific reagents that promote methoxylation.
One common method includes:
This reaction highlights the formation of Octadecane, 1,18-dimethoxy- through the addition of methoxy groups to the octadecane backbone.
The molecular structure of Octadecane, 1,18-dimethoxy- features a long hydrophobic hydrocarbon chain with two methoxy functional groups at each end. The presence of these groups significantly alters its physical properties compared to straight-chain alkanes.
These properties indicate that Octadecane, 1,18-dimethoxy- is a solid at room temperature with a relatively high boiling point, making it suitable for high-temperature applications.
Octadecane, 1,18-dimethoxy- can undergo various chemical reactions typical for alcohols and ethers. These include:
For example, in esterification:
This reaction showcases how Octadecane, 1,18-dimethoxy- can serve as a precursor for producing various esters used in cosmetics and food industries.
The mechanism by which Octadecane, 1,18-dimethoxy- exerts its effects in applications often relates to its surfactant properties. The dual nature of its structure allows it to interact with both hydrophilic and hydrophobic substances effectively.
In surfactant applications:
These properties make Octadecane, 1,18-dimethoxy- suitable for use in formulations requiring stability and low volatility.
Octadecane, 1,18-dimethoxy- has several scientific uses:
The synthesis of octadecane-1,18-dimethoxy- (C₂₀H₄₂O₂) hinges on catalytic esterification to install terminal methoxy groups. This process typically employs octadecanedioic acid (C₁₈H₃₄O₄) as the precursor, which undergoes esterification with methanol under acid catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) serve as homogeneous catalysts, achieving >90% conversion at 65–70°C within 4–6 hours. Heterogeneous catalysts like zeolites or ion-exchange resins offer advantages in recyclability and reduced side reactions. For example, Amberlyst-15 facilitates esterification yields exceeding 85% while minimizing dehydration byproducts. The stoichiometric ratio of diacid to methanol is critical; a 1:8–1:12 molar ratio drives equilibrium toward dimethyl octadecanedioate (C₂₀H₃₈O₄) formation, the direct precursor to the dimethoxy derivative [3] [6].
Table 1: Catalytic Systems for Dimethyl Octadecanedioate Synthesis
Catalyst Type | Reaction Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Homogeneous (H₂SO₄) | 65–70 | 4–6 | >90 | Moderate (ethers) |
Heterogeneous (Amberlyst-15) | 70–75 | 5–7 | 85–88 | Low |
Enzymatic (Lipase) | 35–40 | 18–24 | 75–80 | Negligible |
Methanol serves as both solvent and reactant in this stage, enabling efficient in situ product transformation. The esterification of dimethyl octadecanedioate (C₂₀H₃₈O₄) to the dimethoxy derivative proceeds via acid-catalyzed nucleophilic substitution. Under reflux conditions (65°C), concentrated HCl or H₂SO₄ catalyzes the reaction, with the carbonyl oxygen of the ester attacking electrophilic methyl groups from methanol. The reaction follows second-order kinetics, dependent on both ester and methanol concentrations. Reflux duration requires optimization: ≤8 hours minimizes transesterification byproducts like oligomeric ethers. For the unsaturated analog 9-octadecenedioic acid dimethyl ester (C₂₀H₃₆O₄), methoxylation necessitates controlled conditions to preserve the double bond while achieving >85% functional group conversion [2] [6].
Saturation of unsaturated precursors provides a key route to octadecane-1,18-dimethoxy- derivatives. Dimethyl 9-octadecenedioate (C₂₀H₃₆O₄) undergoes catalytic hydrogenation using Pd/C (5–10 wt%) or Raney nickel at 80–100°C and 15–30 bar H₂. Complete saturation to dimethyl octadecanedioate (C₂₀H₃₈O₄) occurs within 2–3 hours, confirmed by loss of 1H-NMR signals at δ 5.3 ppm (alkene protons). The purified diacid precursor (octadecanedioic acid, CAS 871-70-5) is obtained via crystallization from acetic acid, yielding >99.8% purity with monoacid impurities <0.5%. This step is critical for ensuring uniform methoxylation, as unsaturated bonds hinder complete dimethylation [3] [4].
Table 2: Hydrogenation Parameters for Unsaturated Precursors
Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to C₂₀H₃₈O₄ (%) |
---|---|---|---|---|---|
Pd/C (5%) | 15 | 80 | 2 | >99 | 98 |
Raney Ni | 30 | 100 | 3 | 98 | 95 |
Pt/Al₂O₃ | 20 | 90 | 2.5 | 99 | 97 |
Methanol’s polarity and nucleophilicity govern reaction efficiency in dimethoxy formation. Kinetic studies reveal a rate constant (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ for the methoxylation of dimethyl octadecanedioate at 65°C. Water content >2% reduces yield by 15–20% due to hydrolysis competition, necessitating anhydrous conditions. Solvent-free systems enhance atom economy but require higher temperatures (100–120°C), accelerating catalyst deactivation. Alternatively, co-solvents like toluene improve homogeneity for long-chain diesters but dilute methanol concentration, reducing reaction rates by 30%. Optimal methanol purity (≥99.5%) and stoichiometric excess (8:1 methanol:ester ratio) balance kinetics and cost [4] [6].
Industrial production faces hurdles in catalyst recovery, energy use, and purification. Continuous-flow reactors address mixing inefficiencies in batch processing for esterification, reducing reaction times by 40%. However, downstream crystallization of octadecanedioic acid remains a bottleneck: acetic acid solvent recovery requires multi-stage distillation, consuming 60% of total process energy. Alternative purification via melt crystallization (at 120–125°C, matching the diacid’s melting point) eliminates solvents but risks thermal degradation. Catalyst fouling by long-chain intermediates limits heterogeneous catalyst lifespans to ≤5 cycles, necessitating cost-intensive regeneration protocols. Scalability of the final methoxylation requires pressurized reactors to maintain methanol reflux, increasing capital costs by 25% versus batch systems [4].
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